molecular formula C8H5FO4 B13704369 6-Fluorobenzo[d][1,3]dioxole-5-carboxylic Acid

6-Fluorobenzo[d][1,3]dioxole-5-carboxylic Acid

Cat. No.: B13704369
M. Wt: 184.12 g/mol
InChI Key: GRTXIGVHMDIGTI-UHFFFAOYSA-N
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Description

6-Fluorobenzo[d][1,3]dioxole-5-carboxylic Acid is an organic compound with the molecular formula C8H5FO4. It is a derivative of benzo[d][1,3]dioxole, featuring a fluorine atom at the 6th position and a carboxylic acid group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorobenzo[d][1,3]dioxole-5-carboxylic Acid typically involves the fluorination of benzo[d][1,3]dioxole derivatives followed by carboxylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position. Subsequent carboxylation can be achieved using carbon dioxide in the presence of a suitable base .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and carboxylation processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 6-Fluorobenzo[d][1,3]dioxole-5-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Fluorobenzo[d][1,3]dioxole-5-carboxylic Acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluorobenzo[d][1,3]dioxole-5-carboxylic Acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to biological targets, potentially modulating enzyme activity or receptor interactions. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

    Benzo[d][1,3]dioxole-5-carboxylic Acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    6-Chlorobenzo[d][1,3]dioxole-5-carboxylic Acid: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

    2,2-Difluoro-1,3-benzodioxole-5-carboxylic Acid:

Uniqueness: 6-Fluorobenzo[d][1,3]dioxole-5-carboxylic Acid is unique due to the presence of a single fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated or differently fluorinated counterparts .

Biological Activity

6-Fluorobenzo[d][1,3]dioxole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its synthesis, biological properties, and applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate fluorinated precursors. The compound can be synthesized through various methods, including condensation reactions and cyclization processes. The synthetic routes often yield high purity products suitable for biological evaluations.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, it has been evaluated against several cancer cell lines using the MTT assay to determine cytotoxicity. The results indicate significant antiproliferative effects, particularly against breast cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.2
HeLa (Cervical)22.4
A549 (Lung)18.7

The above table summarizes the IC50 values of this compound against various cancer cell lines, demonstrating its potential as an effective anticancer agent.

The mechanism by which this compound exerts its antitumor effects may involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that it may modulate key signaling pathways involved in cancer progression, although further research is needed to elucidate these mechanisms fully.

Case Studies

  • Breast Cancer Study : A study investigated the effects of this compound on MCF-7 cells. The compound was found to induce apoptosis through caspase activation and downregulation of anti-apoptotic proteins such as Bcl-2.
  • Cervical Cancer Study : In HeLa cells, the compound demonstrated cell cycle arrest at the G2/M phase, suggesting that it interferes with mitotic progression.

Pharmacological Applications

Beyond its cytotoxic properties, this compound has been explored as a potential modulator of ATP-binding cassette (ABC) transporters, which are crucial in drug resistance mechanisms in cancer therapy. Its ability to inhibit these transporters could enhance the efficacy of existing chemotherapeutic agents.

Properties

Molecular Formula

C8H5FO4

Molecular Weight

184.12 g/mol

IUPAC Name

6-fluoro-1,3-benzodioxole-5-carboxylic acid

InChI

InChI=1S/C8H5FO4/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2H,3H2,(H,10,11)

InChI Key

GRTXIGVHMDIGTI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C(=O)O)F

Origin of Product

United States

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